3-(3-chlorophenyl)azetidin-3-ol hydrochloride
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Overview
Description
3-(3-chlorophenyl)azetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines It is characterized by the presence of a chlorophenyl group attached to an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with azetidine-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-chlorophenyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)azetidin-3-ol hydrochloride
- 3-(2-chlorophenyl)azetidin-3-ol hydrochloride
Uniqueness
3-(3-chlorophenyl)azetidin-3-ol hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct properties and applications compared to its isomers.
Properties
CAS No. |
2742652-84-0 |
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Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-(3-chlorophenyl)azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |
InChI Key |
DLZNKWSKAYOGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)Cl)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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